

4-Bromo-5-methoxy-2-methylaniline SMILES string notation

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Compound of Interest

Compound Name: 4-Bromo-5-methoxy-2-methylaniline

Cat. No.: B116754

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An In-depth Technical Guide to **4-Bromo-5-methoxy-2-methylaniline**

This technical guide provides a comprehensive overview of **4-Bromo-5-methoxy-2-methylaniline**, a substituted aniline derivative of interest to researchers and professionals in drug development and chemical synthesis. This document details its chemical properties, a plausible synthetic route, and potential biological activities based on structurally related compounds.

Chemical Identity and Properties

4-Bromo-5-methoxy-2-methylaniline is an aromatic amine with the chemical formula C₈H₁₀BrNO.^[1] Its structure features a benzene ring substituted with bromo, methoxy, methyl, and amino groups. The unique arrangement of these functional groups makes it a valuable intermediate for the synthesis of more complex molecules.

The canonical SMILES (Simplified Molecular-Input Line-Entry System) string for this compound is CC1=CC(=C(C=C1N)OC)Br.^[1]

Physicochemical Data

The following table summarizes the key computed physicochemical properties of **4-Bromo-5-methoxy-2-methylaniline**.

| Property | Value | Source |
|--------------------------------|--|------------|
| Molecular Formula | C ₈ H ₁₀ BrNO | PubChem[1] |
| Molecular Weight | 216.07 g/mol | PubChem[1] |
| IUPAC Name | 4-bromo-5-methoxy-2-methylaniline | PubChem[1] |
| CAS Number | 152626-77-2 | PubChem[1] |
| SMILES | CC1=CC(=C(C=C1N)OC)Br | PubChem[1] |
| InChI | InChI=1S/C8H10BrNO/c1-5-3-6(9)8(11-2)4-7(5)10/h3-4H,10H2,1-2H3 | PubChem[1] |
| InChIKey | HCWSMYJWPZRXOD-UHFFFAOYSA-N | PubChem[1] |
| XLogP3 | 2.3 | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |
| Rotatable Bond Count | 1 | PubChem[1] |
| Exact Mass | 214.99458 Da | PubChem[1] |
| Monoisotopic Mass | 214.99458 Da | PubChem[1] |
| Topological Polar Surface Area | 35.3 Å ² | PubChem[1] |
| Heavy Atom Count | 11 | PubChem[1] |
| Complexity | 131 | PubChem[1] |

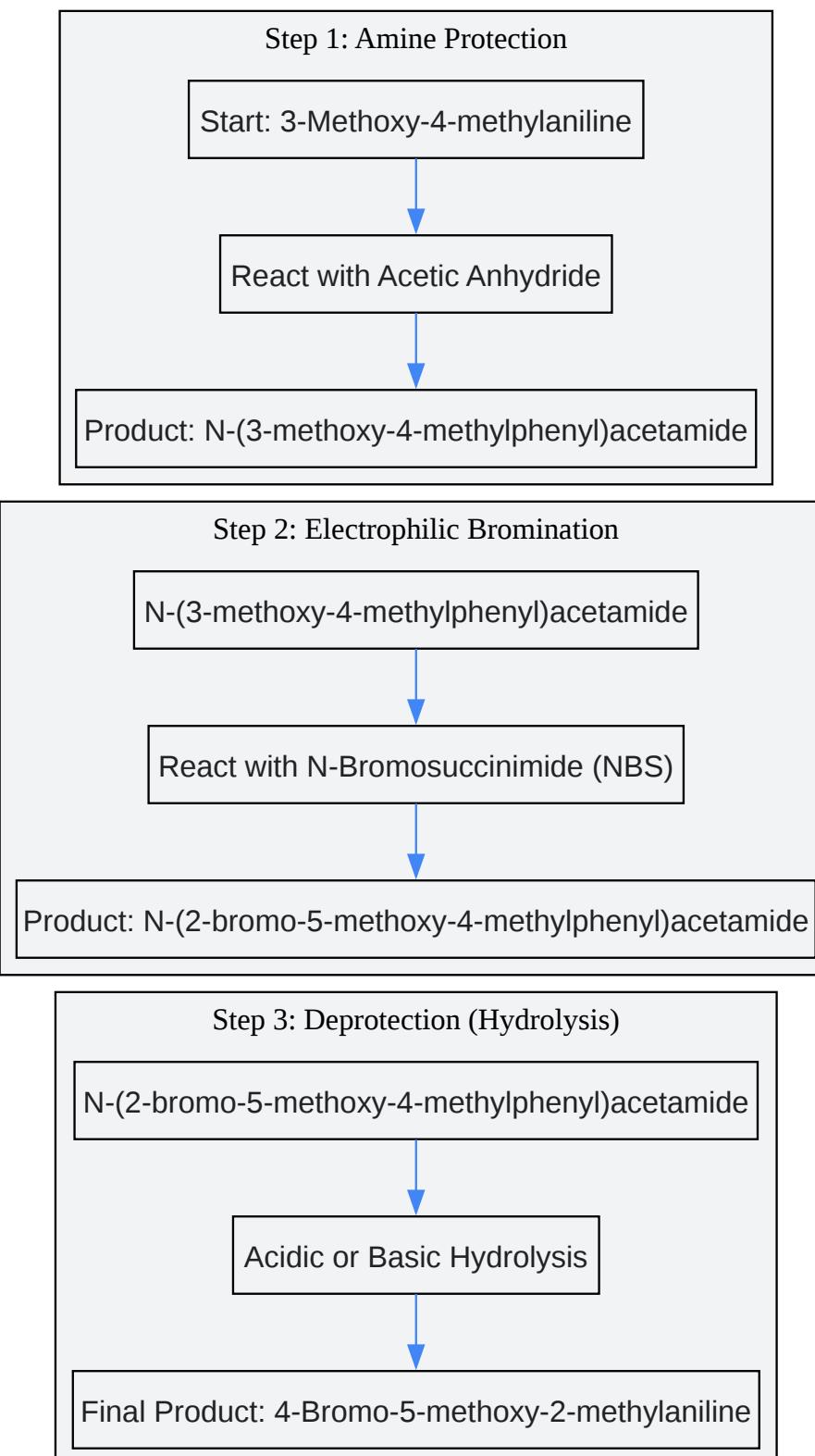
Synthesis and Experimental Protocols

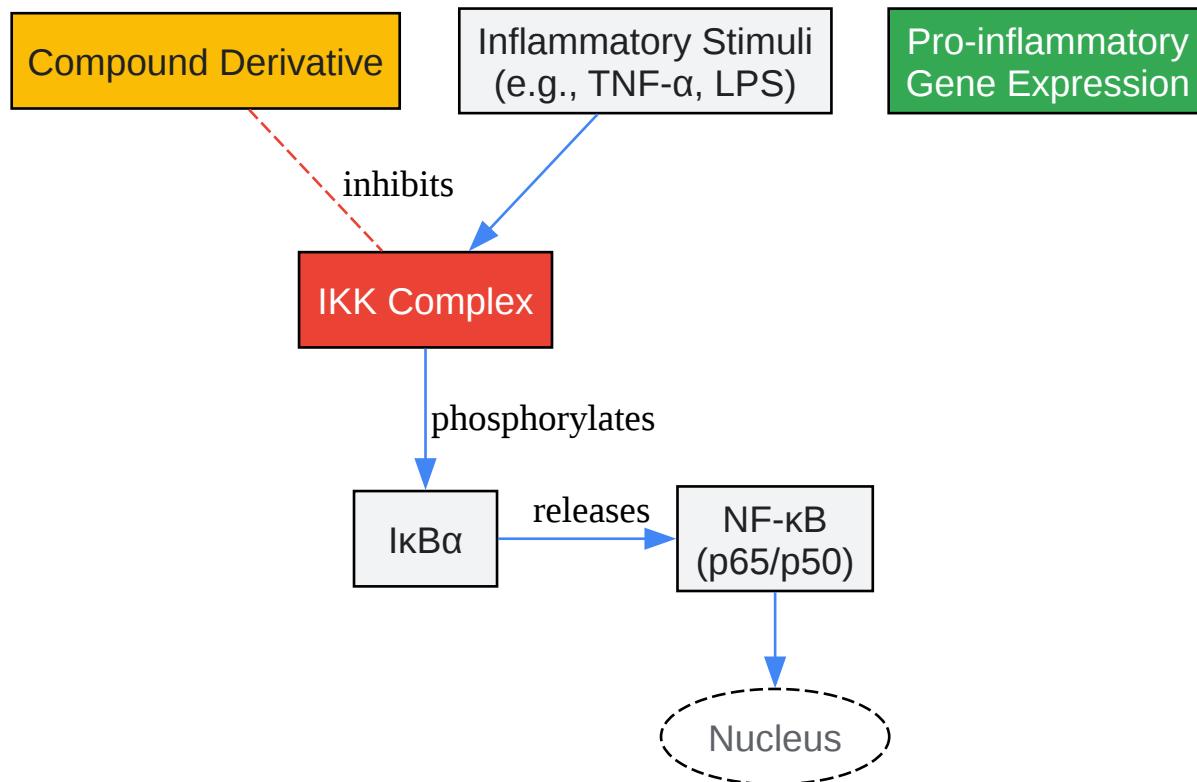
While specific literature detailing the synthesis of **4-Bromo-5-methoxy-2-methylaniline** is not readily available, a plausible multi-step synthetic pathway can be proposed based on standard organic chemistry reactions for analogous anilines. A common strategy involves the protection

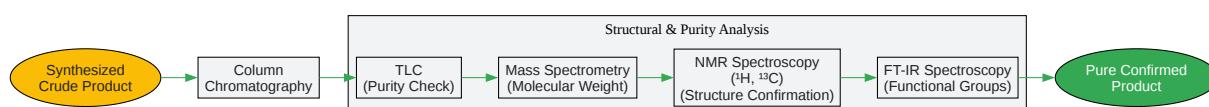
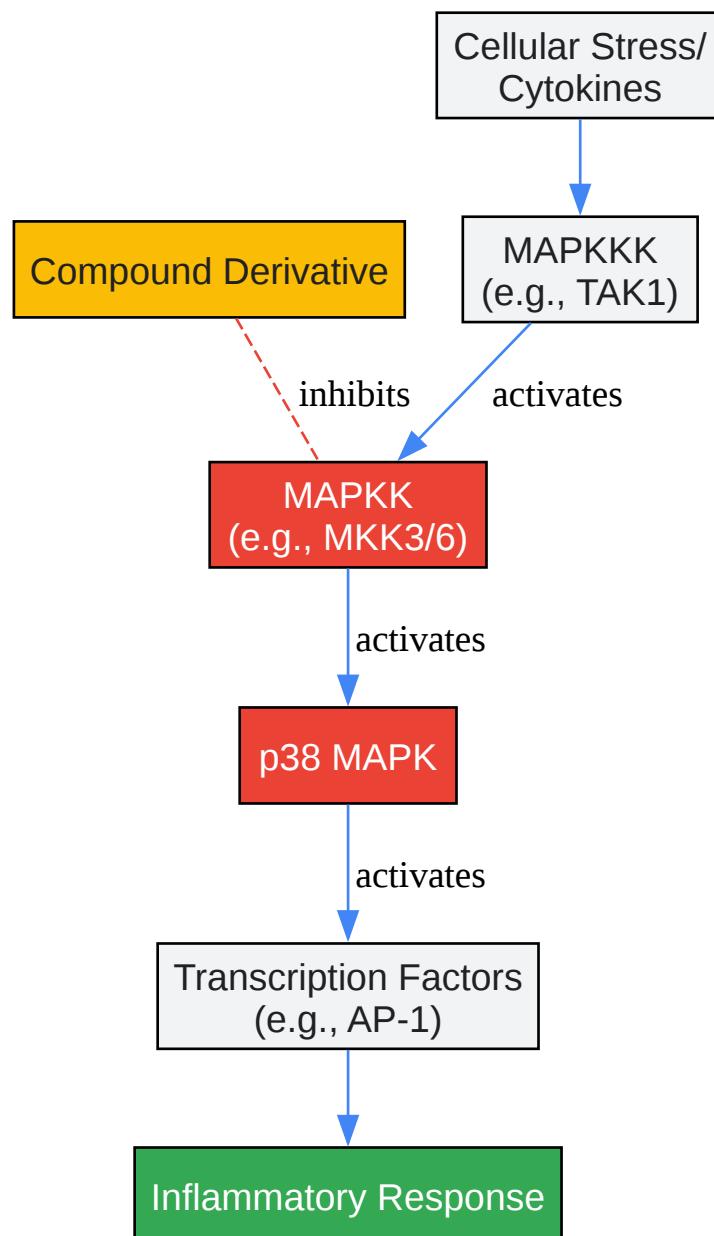
of the reactive aniline group, followed by electrophilic aromatic substitution (bromination), and subsequent deprotection.

Proposed Synthetic Workflow

The logical flow for the synthesis can be visualized as follows:







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References

- 1. 4-Bromo-5-methoxy-2-methylaniline | C8H10BrNO | CID 15278592 - PubChem
[pubchem.ncbi.nlm.nih.gov]
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